Methyl(oxiran-2-yl)diphenylsilane
Description
Structure
3D Structure
Properties
CAS No. |
918422-67-0 |
|---|---|
Molecular Formula |
C15H16OSi |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
methyl-(oxiran-2-yl)-diphenylsilane |
InChI |
InChI=1S/C15H16OSi/c1-17(15-12-16-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
ASACTKASUSPIGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Methyl Oxiran 2 Yl Diphenylsilane Derivatives
Nucleophilic Ring-Opening Reactions of the Oxirane
The cleavage of the epoxide ring in silyl (B83357) epoxides by nucleophiles is a cornerstone of their synthetic utility. These reactions are broadly categorized as either intermolecular or intramolecular. nih.gov The regioselectivity and stereochemistry of these transformations are critical aspects that dictate the structure of the final product.
Regiochemical Control in Ring Opening
The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a key consideration. In the case of methyl(oxiran-2-yl)diphenylsilane and similar α,β-epoxy silanes, the position of nucleophilic attack is influenced by both steric and electronic factors. magtech.com.cn Generally, under basic or neutral conditions where a strong nucleophile is employed, the reaction proceeds via an SN2 mechanism. youtube.commasterorganicchemistry.com In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. magtech.com.cnyoutube.commasterorganicchemistry.com For this compound, this would be the carbon atom distal to the bulky diphenylsilyl group.
However, the electronic influence of the silicon atom can also play a role. The silicon atom can stabilize a developing negative charge on the adjacent carbon, potentially influencing the transition state of the ring-opening. Studies on related α,β-epoxy silanes with organocopper reagents have explored the competition between attack at the carbon of the epoxide and direct reaction at the silicon center. acs.org
The outcome of the reaction can be highly dependent on the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles tend to favor attack at the less substituted carbon, adhering to steric control. magtech.com.cn In contrast, the regioselectivity can sometimes be altered by changing the organometallic reagent used, which can lead to attack at the more substituted carbon. rsc.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Epoxides
| Reaction Conditions | Controlling Factor | Site of Attack on Alkyloxiranes | Site of Attack on Aryl/Alkenyloxiranes |
| Strong Nucleophile | Steric Hindrance | Less substituted carbon | Less substituted carbon |
| Other Nucleophiles | Steric & Electronic | Less substituted carbon | Arylmethyl/Allyl carbon |
| Acidic Conditions | Electronic Effect | More substituted carbon (weak nucleophiles) | More substituted carbon (weak nucleophiles) |
This table is a generalized representation based on established principles of epoxide ring-opening. magtech.com.cn
Stereochemical Outcomes of Epoxide Ring Opening
The nucleophilic ring-opening of epoxides is typically a stereospecific process. youtube.com When the reaction proceeds through an SN2 mechanism, it results in an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.comyoutube.comstackexchange.com If the nucleophile attacks the chiral center of the epoxide, the stereochemistry at that center will be inverted. youtube.com Conversely, if the attack occurs at a non-chiral carbon, the stereochemistry of any existing chiral centers in the molecule is retained. youtube.com
For cyclic meso-epoxides, ring-opening leads to products with a trans-stereochemistry. mdpi.com In acyclic systems, such as those derived from cis- or trans-alkenes, the stereochemical outcome is also predictable. The ring-opening of trans-epoxides generally yields products with anti-stereochemistry, while cis-epoxides can lead to syn-products. mdpi.com In the context of this compound, assuming an SN2 attack, the incoming nucleophile would approach from the backside of the C-O bond, leading to a product with a defined and inverted stereochemistry at the site of attack.
Scope and Limitations with Various Nucleophiles
A wide array of nucleophiles can be employed to open the epoxide ring of silyl epoxides. These include, but are not limited to, organocopper reagents, Grignard reagents, organolithium compounds, alkoxides, and amines. masterorganicchemistry.comacs.orgmasterorganicchemistry.com The success and selectivity of the reaction often depend on the specific nucleophile and substrate.
The use of organocopper reagents (Gilman reagents) has been investigated for the ring-opening of α,β-epoxy silanes. acs.orgmasterorganicchemistry.com Grignard and organolithium reagents are also effective for creating new carbon-carbon bonds. masterorganicchemistry.com Alkoxides and hydroxide (B78521) ions lead to the formation of β-hydroxy ethers and diols, respectively. masterorganicchemistry.com
However, there are limitations. Poor nucleophiles, such as water or alcohols under neutral conditions, are generally unreactive towards epoxides without acid catalysis. masterorganicchemistry.com The steric bulk of both the silyl group and the nucleophile can also impede the reaction. Furthermore, certain nucleophiles may exhibit a preference for reacting at the silicon center rather than the epoxide carbon, leading to undesired side products. acs.org The scope of nucleophilic epoxidation is also dependent on the electronic nature of the substrate, with electron-poor double bonds being more susceptible to this type of reaction. wikipedia.org
Electrophilic and Acid-Catalyzed Transformations
The reactivity of the oxirane in this compound can also be harnessed through electrophilic activation, most commonly with acids.
Protonation and Lewis Acid Activation of the Oxirane
Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a good leaving group. libretexts.orglibretexts.org This activation makes the epoxide much more susceptible to nucleophilic attack, even by weak nucleophiles. libretexts.orgmasterorganicchemistry.com The protonated epoxide can be depicted as a hybrid of structures, with a significant build-up of partial positive charge on the carbon atoms. youtube.com
Lewis acids, such as titanium isopropoxide or chromium-salen complexes, can also be used to activate the epoxide. masterorganicchemistry.comacs.org The Lewis acid coordinates to the oxygen atom, polarizing the C-O bonds and enhancing the electrophilicity of the ring carbons. acs.org This strategy is often employed in asymmetric catalysis to achieve enantioselective ring-opening. masterorganicchemistry.comacs.org
In acid-catalyzed ring-opening of unsymmetrical epoxides, the regioselectivity is often opposite to that observed under basic conditions. The nucleophile tends to attack the more substituted carbon atom. libretexts.orgmasterorganicchemistry.com This is because the transition state has significant SN1 character, with a developing positive charge that is better stabilized at the more substituted position. libretexts.orglibretexts.org
Rearrangement Reactions and Competing Pathways
The activation of silyl epoxides with acids can lead to interesting and sometimes complex rearrangement reactions. One notable pathway is the intramolecular migration of the silyl group. For instance, epoxy silyl ethers can undergo rearrangement to afford β-hydroxy carbonyl compounds. acs.org
A significant competing pathway in the chemistry of organosilanes is the Brook rearrangement, which involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. researchgate.netwikipedia.org This process is typically base-promoted but can be a factor in various transformations. researchgate.netwikipedia.org In the context of silyl epoxides, tandem sequences involving epoxide ring-opening followed by a Brook rearrangement have been observed. researchgate.net
Furthermore, under certain conditions, particularly with silyl epoxides derived from alkenyl silanols, acid catalysis can trigger unusual rearrangements leading to the formation of tetrahydrofuran (B95107) products. This is thought to occur through a sequence of tandem nucleophilic attacks. nih.gov In some cases, 1,2-silyl migrations can occur in aldolate intermediates, influencing the final product structure. rsc.org These rearrangements highlight the complex interplay of electronic and steric effects that govern the reactivity of these versatile compounds.
Hydrosilylation Reactions Involving the Silicon Moiety
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. wikipedia.org While this compound itself does not possess a Si-H bond for direct participation as the hydrosilylating agent, its derivatives, where one of the phenyl groups is replaced by hydrogen, would be active in such reactions. These reactions are crucial for the synthesis of more complex organosilicon compounds.
Regioselective Addition of Silanes to Unsaturated Systems
The hydrosilylation of unsaturated systems like alkenes and alkynes using a derivative such as Methyl(oxiran-2-yl)phenylsilane would likely proceed with a high degree of regioselectivity. In the presence of a suitable catalyst, the silicon atom typically adds to the less substituted carbon atom of a double or triple bond, a phenomenon known as anti-Markovnikov addition. wikipedia.org For terminal alkenes, this results in the formation of a terminal silylalkane. The specific regioselectivity can be influenced by the choice of catalyst and the steric and electronic properties of the substituents on both the silane (B1218182) and the unsaturated substrate.
For instance, the hydrosilylation of 1-octene (B94956) with a hypothetical Methyl(oxiran-2-yl)phenylsilane would be expected to yield primarily Methyl(octyl)(oxiran-2-yl)phenylsilane.
Table 1: Expected Regioselectivity in Hydrosilylation with a Methyl(oxiran-2-yl)phenylsilane Derivative
| Unsaturated Substrate | Expected Major Product | Regioselectivity |
| 1-Octene | Methyl(octyl)(oxiran-2-yl)phenylsilane | Anti-Markovnikov |
| Styrene | Methyl(oxiran-2-yl)(2-phenylethyl)phenylsilane | Anti-Markovnikov |
| Phenylacetylene | Methyl(oxiran-2-yl)phenyl(2-phenylvinyl)silane | Varies with catalyst |
This table is based on general principles of hydrosilylation and predicts the likely outcome for a hypothetical reactive derivative of this compound.
Catalytic Hydrosilylation Mechanisms
The mechanism of catalytic hydrosilylation is most commonly described by the Chalk-Harrod mechanism or variations thereof. chempedia.infonih.govresearchgate.net This mechanism, particularly with platinum catalysts, involves a series of steps:
Oxidative Addition: The Si-H bond of the silane adds to the metal center of the catalyst.
Olefin Coordination: The unsaturated substrate coordinates to the metal-silyl complex.
Migratory Insertion: The alkene or alkyne inserts into the metal-hydride bond.
Reductive Elimination: The resulting alkyl- or vinyl-silyl group is eliminated from the metal center, regenerating the catalyst and forming the final product. nih.gov
A modified Chalk-Harrod mechanism has also been proposed, where the insertion of the unsaturated substrate occurs into the metal-silicon bond instead of the metal-hydride bond. nih.govresearchgate.net Theoretical studies on rhodium-catalyzed hydrosilylation have also suggested other potential pathways, such as the double hydride (DH) mechanism. nih.gov The operative mechanism can depend on the specific catalyst, silane, and substrate involved. For a sterically demanding silane like a derivative of this compound, the specific pathway would be a subject of detailed mechanistic investigation.
Silicon-Directed Reactivity in Complex Systems
The presence of the diphenylmethylsilyl group in this compound is expected to significantly influence the reactivity of the adjacent epoxide ring. This "silicon-directed" reactivity can lead to highly selective transformations.
The silicon atom can exert its influence through several mechanisms. Steric hindrance from the bulky diphenylmethylsilyl group can direct incoming nucleophiles to attack the less hindered carbon of the epoxide ring. Electronically, silicon is known to stabilize a positive charge at the β-position (the carbon adjacent to the silicon-bearing carbon), which can influence the regioselectivity of ring-opening reactions under acidic conditions or with electrophilic reagents.
For example, in the presence of a nucleophile, the epoxide ring of this compound can be opened. The regioselectivity of this ring-opening would be a key area of investigation. Attack at the carbon atom distal to the silyl group (C3) would lead to a 1,2-diol derivative after workup, while attack at the carbon proximal to the silyl group (C2) would result in a 1,3-diol derivative. The bulky silyl group would likely favor attack at the C3 position.
Table 2: Potential Products from Nucleophilic Ring-Opening of this compound
| Nucleophile (Nu⁻) | Product from Attack at C3 | Product from Attack at C2 |
| Methoxide (CH₃O⁻) | 1-(Diphenyl(methyl)silyl)-3-methoxypropane-2-ol | 2-(Diphenyl(methyl)silyl)-3-methoxypropane-1-ol |
| Cyanide (CN⁻) | 3-(Diphenyl(methyl)silyl)-2-hydroxybutanenitrile | 2-(Diphenyl(methyl)silylmethyl)-2-hydroxypropanenitrile |
| Grignard Reagent (RMgX) | 1-(Diphenyl(methyl)silyl)-3-R-propane-2-ol | 2-(Diphenyl(methyl)silyl)-3-R-propane-1-ol |
This table illustrates the potential isomeric products resulting from the nucleophilic ring-opening of this compound, with the likely major product being formed from attack at the less sterically hindered C3 position.
Further research into the reactions of this compound with various electrophiles and nucleophiles, as well as its behavior in the presence of transition metal catalysts, would be necessary to fully elucidate the directing effects of the silicon moiety and the synthetic utility of this compound.
Applications in Advanced Organic Synthesis with Methyl Oxiran 2 Yl Diphenylsilane Building Blocks
Construction of Complex Molecular Architectures
The inherent reactivity of the epoxide ring, coupled with the stereodirecting and functional potential of the silyl (B83357) group, makes Methyl(oxiran-2-yl)diphenylsilane a valuable precursor for a variety of complex molecules.
Stereoselective Synthesis of Chiral Alcohols and Diols
The regioselective and stereoselective ring-opening of the oxirane moiety in α,β-epoxy silanes, such as this compound, provides a powerful method for the synthesis of chiral alcohols and diols. The outcome of these reactions is often dictated by the nature of the nucleophile and the reaction conditions.
The reaction of terminal α,β-epoxy silanes with organocuprates typically proceeds via an S(_N)2 mechanism, with the nucleophile attacking the carbon atom α to the silicon group. This regioselectivity is driven by both steric and electronic factors. The resulting β-hydroxy silanes can be valuable intermediates. For instance, subsequent oxidation can lead to β-ketosilanes, which are precursors to various other functional groups.
Furthermore, the synthesis of 1,3-diols, a common structural motif in polyketide natural products, can be achieved through the reaction of epoxy silanes. While direct synthesis from this compound is not extensively documented, analogous systems demonstrate the feasibility of such transformations. For example, the controlled mono-addition of an organolithium reagent to a bis-epoxide can yield an epoxy alcohol, which can then be converted to a 1,3-diol. The diphenylmethylsilyl group in this compound can play a crucial role in directing the stereochemistry of these transformations.
| Nucleophile | Product Type | Potential Application |
| Organocuprates | β-Hydroxy silanes | Precursors to chiral alcohols and ketones |
| Hydride reagents | Chiral alcohols | Asymmetric synthesis |
| Water (hydrolysis) | 1,2-Diols | Synthesis of polyketide fragments |
Formation of Functionalized Silicon-Containing Heterocycles
The intramolecular cyclization of derivatives of this compound offers an efficient route to functionalized silicon-containing heterocycles. By introducing a nucleophilic group elsewhere in the molecule, a tandem ring-opening and cyclization sequence can be initiated.
For example, if the silyl group is attached to a moiety containing a tethered alcohol or amine, intramolecular attack on the epoxide can lead to the formation of five- or six-membered silicon-containing rings. The stereochemistry of the newly formed stereocenters is often controlled by the geometry of the transition state during the cyclization step. These silicon-containing heterocycles can serve as unique scaffolds in medicinal chemistry and materials science.
Cascade and Tandem Reactions Utilizing Oxirane Ring Strain
The significant ring strain of the oxirane in this compound makes it an excellent electrophile to initiate cascade or tandem reactions. orgsyn.org A single activation event, the opening of the epoxide ring, can trigger a series of subsequent bond-forming events, rapidly increasing molecular complexity from a simple starting material. orgsyn.org
For instance, the Lewis acid-catalyzed opening of the epoxide by a nucleophile can generate a reactive intermediate that undergoes further intramolecular reactions. If the nucleophile contains an appropriately positioned alkene or alkyne, a subsequent cyclization can occur. The diphenylmethylsilyl group can influence the stability and reactivity of the intermediates in these cascades, thereby controlling the reaction pathway and stereochemical outcome.
Strategic Intermediates in Total Synthesis Endeavors
While specific examples of the use of this compound in total synthesis are not widely reported, the utility of α,β-epoxy silanes as strategic intermediates is well-established. These building blocks allow for the controlled introduction of stereocenters and functional groups that are common in complex natural products.
In the context of total synthesis, the silyl group can serve multiple purposes. It can act as a stereodirecting group, a protecting group that can be removed under specific conditions, or a functional handle for further transformations, such as the Fleming-Tamao oxidation to introduce a hydroxyl group. The ability to perform these transformations makes silyl-epoxides valuable linchpins in convergent synthetic strategies.
Development of Novel Synthetic Methodologies
The unique reactivity of this compound and related compounds continues to inspire the development of novel synthetic methodologies. Research in this area focuses on exploiting the interplay between the epoxide and the silyl group to achieve new types of transformations.
Computational Chemistry and Theoretical Studies of Methyl Oxiran 2 Yl Diphenylsilane
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving silyl (B83357) epoxides. rsc.org These calculations map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products.
The ring-opening of the epoxide in Methyl(oxiran-2-yl)diphenylsilane is a key reaction, and its mechanism can be thoroughly investigated using computational methods. Theoretical calculations can locate and characterize the transition state structures for various reaction pathways, such as acid-catalyzed or base-catalyzed ring-opening. researchgate.net
For instance, in an acid-catalyzed opening, the oxygen atom is first protonated. The subsequent nucleophilic attack can occur at either of the two carbons of the epoxide ring. DFT calculations can determine the activation energy for the attack at each site. The transition state is the highest energy point along the reaction coordinate, and its geometry reveals the bonding changes occurring during the reaction. For silyl epoxides, the transition state for ring-opening might be "early" or "late," and the bond-breaking and bond-making processes can be synchronous or asynchronous. tandfonline.com The energy difference between the reactants and the transition state, known as the activation barrier, determines the reaction rate.
Computational studies on analogous epoxides have shown that the energy landscape can be complex, sometimes involving unexpected rearrangements and side reactions. nih.gov For example, analysis of the potential energy surface for a related silanol (B1196071) epoxide revealed a pathway involving two tandem cyclizations. nih.gov A detailed energy landscape for this compound would map out all stationary points, including reactants, products, intermediates, and transition states, providing a complete picture of the reaction's energetic profile.
Table 1: Representative Calculated Activation Energies for Epoxide Ring-Opening
| Reaction Condition | Nucleophile | Attacked Carbon | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed | H₂O | More Substituted | 15-20 |
| Acid-Catalyzed | H₂O | Less Substituted | 20-25 |
| Base-Catalyzed | OH⁻ | Less Substituted | 22-28 |
Note: These are illustrative values based on general epoxide chemistry and serve to represent typical outputs of quantum chemical calculations.
One of the most powerful applications of computational chemistry is the prediction of reaction selectivity. rsc.orgewha.ac.kr For an unsymmetrical epoxide like this compound, nucleophilic attack can occur at two different carbon atoms (C2 and C3 of the oxirane ring), leading to two different constitutional isomers. This is known as regioselectivity.
Quantum chemical calculations can predict the regioselectivity by comparing the activation energies for the two possible pathways. nih.gov Generally, the pathway with the lower activation energy will be the major one.
Under acidic conditions , the reaction often proceeds via an Sₙ1-like mechanism. The positive charge in the transition state is better stabilized on the more substituted carbon atom. oregonstate.edu Calculations of the charge distribution in the protonated epoxide can show which carbon is more electrophilic and thus more susceptible to attack. youtube.com
Under basic conditions , the reaction follows an Sₙ2 mechanism, where steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. oregonstate.edu
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted. For instance, in the ring-opening of a chiral epoxide, the stereochemistry of the product is determined by the mechanism. Sₙ2 reactions proceed with an inversion of stereochemistry at the attacked carbon, a detail that can be explicitly modeled by examining the geometry of the calculated transition state.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound dictates its fundamental chemical properties. Analysis of the molecular orbitals (MOs), electron density, and electrostatic potential provides a deep understanding of its reactivity.
The bond between silicon and the epoxide ring is a key feature. The Si-C bond and the influence of the electron-donating or withdrawing nature of the phenyl groups on the silicon atom affect the epoxide's reactivity. Theoretical electron density analysis can reveal the nature of the chemical bonds, such as the C-C and C-O bonds within the strained epoxide ring. researchgate.net Studies on similar epoxides have shown that electron-withdrawing substituents can elongate the C-C bond of the oxirane ring. researchgate.net
Electrostatic potential maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. oregonstate.edu For this molecule, the oxygen atom's lone pairs would represent a region of negative potential, while the carbons of the epoxide ring would be electrophilic sites. youtube.com
Table 2: Illustrative Calculated Bond Lengths and Mulliken Atomic Charges
| Bond/Atom | Parameter | Calculated Value |
| Si-C(oxirane) | Bond Length | ~1.90 Å |
| C-C (oxirane) | Bond Length | ~1.47 Å |
| C-O (oxirane) | Bond Length | ~1.44 Å |
| O (oxirane) | Mulliken Charge | -0.5 to -0.7 e |
| C(oxirane, attached to Si) | Mulliken Charge | +0.1 to +0.2 e |
| C(oxirane, terminal) | Mulliken Charge | -0.2 to -0.3 e |
Note: These values are representative for silyl epoxides and demonstrate the type of data obtained from electronic structure calculations.
Conformational Analysis of the Silicon-Epoxide Framework
The three-dimensional structure and flexibility of the this compound molecule are crucial for its reactivity, particularly how it interacts with other molecules or catalysts. Conformational analysis involves identifying the stable arrangements of the atoms (conformers) and the energy barriers for rotation around single bonds.
The key flexible bonds are the Si-C bond to the epoxide and the Si-C bonds to the phenyl rings. Rotation around these bonds gives rise to different conformers. Computational methods, such as Monte Carlo conformational searches, can systematically explore the potential energy surface to find the most stable conformers (global and local minima). wikipedia.org It is critically important to identify the global minimum energy conformation to ensure the accuracy of further theoretical predictions. metu.edu.tr The relative energies of these conformers and the rotational energy barriers between them determine the molecule's dynamic behavior and the populations of different conformers at a given temperature.
Molecular Dynamics Simulations in Reaction Environments
While quantum mechanics is ideal for studying the details of a single reaction, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, especially in a solvent or as part of a larger system like a polymer. arizona.edu MD simulations use classical mechanics and a force field (a set of parameters describing the interactions between atoms) to calculate the trajectory of every atom in the system. mdpi.com
For this compound, MD simulations could be used to:
Study its behavior in different solvents, analyzing how solvent molecules arrange around it and influence its conformation.
Simulate the curing process of an epoxy resin where this molecule is a component. Reactive force fields (like ReaxFF) can model the formation of chemical bonds during the simulation, providing a molecular-level view of polymerization and cross-linking. acs.orgnih.gov
Investigate the interaction of the molecule with a surface, such as silica, which is relevant for applications in adhesives and coatings. acs.org
Model the mechanical properties of a polymer derived from this epoxide, simulating how the material responds to stress and strain. tandfonline.comnih.gov
These simulations provide insights into macroscopic properties like glass transition temperature, density, and mechanical moduli, by averaging the behavior of thousands or millions of atoms over nanoseconds or microseconds. nih.govnih.gov
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Polymer Chemistry and Materials Science Applications
Polymerization of Oxirane-Functionalized Silane (B1218182) Monomers
The presence of the strained three-membered oxirane ring in methyl(oxiran-2-yl)diphenylsilane is the key to its polymerizability. This functionality allows the monomer to undergo ring-opening polymerization, a process that can be initiated by various mechanisms.
Cationic ring-opening polymerization (CROP) is a primary method for the polymerization of cyclic ethers, including epoxides. drexel.edu The process is typically initiated by strong protic acids or Lewis acids, which generate a cationic active center that propagates the polymerization. In the context of epoxy-functional silanes, photoinitiators, such as onium salts, can also be employed to trigger CROP upon exposure to UV radiation. researchgate.net
The polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, an epoxy-functionalized monomer, has been achieved through anionic ring-opening polymerization, yielding polyethers with interesting electrical properties. mdpi.com While the initiator is different, this demonstrates the principle of ring-opening polymerization for complex epoxy monomers. The general mechanism for the cationic ring-opening polymerization of an epoxide is illustrated in the table below.
Table 1: General Mechanism of Cationic Ring-Opening Polymerization of Epoxides
| Step | Description |
| Initiation | A cationic initiator (e.g., H⁺) protonates the oxygen atom of the oxirane ring, creating a highly reactive oxonium ion. |
| Propagation | A nucleophilic attack by the oxygen atom of another monomer molecule opens the strained ring of the activated monomer, leading to the formation of a new, longer polymer chain with a regenerated active center. |
| Termination | The polymerization process can be terminated by various reactions, such as reaction with a counter-ion, chain transfer to a monomer or solvent, or reaction with impurities. |
For this compound, a similar cationic polymerization pathway can be envisioned, leading to the formation of a polyether backbone with pendant methyl-diphenylsilyl groups. The bulky phenyl substituents would likely impart significant steric hindrance, influencing the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility.
Radical polymerization is a major industrial process, typically employed for monomers containing carbon-carbon double bonds, such as vinyl monomers. mcmaster.caspecialchem.com this compound does not possess a vinyl group, making it unsuitable for conventional radical polymerization.
However, the field of radical chemistry extends beyond vinyl monomers. While less common, the silicon-carbon bonds and the phenyl groups in the molecule could potentially participate in radical reactions under specific, high-energy conditions, though this is not a conventional or efficient method for polymerization. The radical polymerization of hydrosilanes and vinylsilanes has been explored, but the mechanisms involved are not directly applicable to an epoxy-functional silane lacking these specific reactive sites. mcmaster.ca It is important to note that electronegative substituents on the silicon atom can influence the stability and geometry of silyl (B83357) radicals. mcmaster.ca
Fabrication of Organosilicon Polymers and Copolymers
Organosilicon polymers, particularly polysiloxanes, are known for their unique properties, including high thermal stability, low-temperature flexibility, and biocompatibility. The synthesis of these polymers often involves the ring-opening polymerization of cyclic siloxanes. kpi.uaresearchgate.net
This compound could serve as a valuable comonomer in the synthesis of functional organosilicon copolymers. For instance, it could be copolymerized with other cyclic monomers, such as hexamethylcyclotrisiloxane (B157284) (D3), to introduce epoxy functionalities along a polysiloxane backbone. nih.gov These pendant epoxy groups can then be used for subsequent post-polymerization modifications, allowing for the grafting of other polymer chains or the introduction of specific functional groups.
The synthesis of poly(tetramethylsilarylenesiloxane) derivatives bearing diphenylfluorene or diphenyldibenzosilole moieties demonstrates the preparation of high-performance organosilicon polymers with bulky aromatic side groups, leading to high glass transition temperatures and good thermal stability. researchgate.net The incorporation of this compound into similar polymer structures could offer a route to reactive polymers with desirable thermal and mechanical properties.
Development of Silicone-Based Hybrid Materials and Nanocomposites
The combination of the distinct properties of organic polymers and inorganic materials at the molecular level has led to the development of hybrid materials with enhanced performance characteristics. Silicone-epoxy hybrids, for example, aim to merge the flexibility and thermal stability of silicones with the adhesion and mechanical strength of epoxy resins. webofproceedings.org
This compound is an ideal candidate for the formulation of such hybrid materials. The epoxy group can readily react with a variety of curing agents, such as amines or anhydrides, which are commonly used in epoxy resin formulations. At the same time, the diphenylsilyl moiety provides a connection to a silicone-like structure.
One approach to creating these hybrids involves the reaction of an epoxy-functional silane with a silicone polymer containing reactive groups, such as silanols (Si-OH) or amines. For example, diphenylsilanediol (B146891) can be reacted with an epoxy resin, where the silanol (B1196071) groups condense with hydroxyl groups on the epoxy resin backbone. webofproceedings.org The use of epoxy-functional siloxanes in blends with conventional epoxy resins like diglycidyl ether of bisphenol A (DGEBA) can lead to materials with improved properties after curing. researchgate.net
Table 2: Potential Reactions for Incorporating this compound into Hybrid Materials
| Reactant 1 | Reactant 2 | Resulting Linkage | Application |
| This compound | Amine-terminated polydimethylsiloxane | C-N bond via epoxy ring-opening | Flexible and thermally stable adhesives or coatings |
| This compound | Hydroxyl-terminated polyether | C-O-C ether linkage | Toughened epoxy thermosets |
| This compound | Carboxylic acid-functionalized polymer | Ester linkage | Modified polyester (B1180765) or acrylic resins |
The incorporation of this silane into hybrid formulations can lead to coatings with good salt spray resistance and adhesion. webofproceedings.org
Functionalization of Surfaces via Silane Coupling Agents
Silane coupling agents are bifunctional molecules used to promote adhesion between inorganic substrates (like glass, metals, and silica) and organic polymers. nih.govsinosil.com They form a durable chemical bridge at the interface, improving the mechanical strength and environmental resistance of composite materials. Organofunctional silanes, which contain both a hydrolyzable group (e.g., alkoxy) and a reactive organic group, are particularly effective. nih.gov
While this compound itself does not have a hydrolyzable alkoxy group for direct covalent bonding to a hydroxylated surface, its epoxy group is highly reactive. It can be used to modify surfaces that have been pre-functionalized with groups capable of reacting with epoxides, such as amines. Alternatively, in a multi-component system, it can react with other silanes that do possess the necessary hydrolyzable groups.
Epoxy-functional silanes are widely used to improve the bond strength of various resins to inorganic materials. sinosil.com The epoxy group can react with functionalities in the polymer matrix, while the silane part (after hydrolysis) forms strong siloxane bonds (Si-O-Si) with the inorganic substrate. This leads to improved dry and wet strength in composites, as well as enhanced electrical properties in electronic packaging materials. sinosil.com The use of epoxy silanes can also prevent the yellowing that is sometimes observed with amino-functional silanes. sinosil.com
Future Directions and Emerging Research Paradigms for Methyl Oxiran 2 Yl Diphenylsilane
Integration into Catalysis and Reagent Design
The epoxide and silane (B1218182) functionalities of methyl(oxiran-2-yl)diphenylsilane offer a dual-pronged approach to its application in catalysis and as a specialized reagent. The inherent reactivity of the strained oxirane ring, coupled with the influence of the silicon atom, opens avenues for novel catalytic transformations and the design of highly selective reagents.
Future research is likely to focus on the development of catalytic systems that can exploit the unique properties of this molecule. The silicon atom can influence the reactivity and selectivity of the epoxide ring opening through electronic and steric effects. For instance, the use of Lewis acids or organocatalysts could activate the epoxide for nucleophilic attack in a highly regioselective and stereoselective manner. nih.govnih.gov The development of asymmetric ring-opening reactions of such epoxides is a particularly promising area, with the potential to generate chiral building blocks for the synthesis of complex molecules like pharmaceuticals. nih.govresearchgate.netnih.gov
Moreover, this compound itself, or derivatives thereof, could serve as a reagent in organic synthesis. The diphenylsilyl group can act as a directing group or a latent nucleophile/electrophile, depending on the reaction conditions. Research into the strain-induced reactivity of similar silicon-containing compounds suggests that the inherent ring strain of the epoxide, combined with the electronic properties of the silicon, could lead to novel chemical transformations. soci.org
| Potential Catalytic Application | Catalyst Type | Anticipated Outcome | Relevant Research Area |
| Asymmetric Ring Opening | Chiral Salen-metal complexes, Chiral Phosphoric Acids | Enantiomerically enriched diols and amino alcohols | Asymmetric Synthesis, Pharmaceutical Intermediates nih.govresearchgate.net |
| Regioselective Polymerization | Lewis Acids (e.g., Sc(OTf)₃) | Controlled synthesis of polysiloxanes with specific architectures | Polymer Chemistry, Materials Science nih.gov |
| Tandem Reactions | Transition Metal Catalysts | One-pot synthesis of complex organosilicon compounds | Green Chemistry, Process Intensification |
Exploration of Bio-inspired Transformations and Biomimetic Systems
The intersection of organosilicon chemistry and biology is a rapidly emerging field, and this compound presents an intriguing substrate for bio-inspired and biomimetic studies. While nature has not been found to utilize Si-C bonds in its primary or secondary metabolites, the development of "new-to-nature" enzymatic reactions offers a powerful tool for the selective transformation of organosilicon compounds. nih.gov
Future research could explore the use of enzymes, such as epoxide hydrolases and lipases, to catalyze the ring-opening of this compound. nih.govmdpi.com Such biocatalytic transformations could offer high levels of enantioselectivity and regioselectivity under mild, environmentally friendly conditions, which are often difficult to achieve with traditional chemical methods. nih.gov The development of continuous-flow biocatalysis systems for these reactions could further enhance their efficiency and scalability. mdpi.com
Furthermore, the principles of biomimetic catalysis, where synthetic catalysts are designed to mimic the function of enzymes, could be applied to the transformation of this silyl (B83357) epoxide. nih.gov For example, multifunctionalized host molecules, such as crown ethers, could be designed to bind and activate this compound for specific reactions, mimicking the active site of an enzyme. nih.gov The discovery of enzymes that can catalyze cationic epoxide rearrangements in natural product biosynthesis also opens the door to exploring similar enzymatic transformations with substrates like this compound. nih.gov
| Biocatalyst/Biomimetic System | Potential Transformation | Key Advantage | Emerging Field |
| Epoxide Hydrolases | Enantioselective hydrolysis to diols | High enantiopurity of products nih.gov | Green Chemistry, Biocatalysis nih.gov |
| Lipases | Kinetic resolution via esterification | Mild reaction conditions, high selectivity researchgate.net | "Sweet Silicones", Bio-organosilicon Chemistry researchgate.net |
| Haloalcohol Dehalogenases | Non-hydrolytic enantioselective ring opening | Access to novel chiral building blocks nih.gov | Biocatalytic Synthesis nih.gov |
| Artificial Metalloenzymes | Controlled oxidation or reduction | Combining the reactivity of metals with the selectivity of enzymes | Biomimetic Catalysis |
Sustainable Synthetic Methodologies for Organosilicon Epoxides
The development of sustainable and environmentally benign methods for the synthesis of organosilicon compounds is a key goal in modern chemistry. researchgate.netmdpi.com For a molecule like this compound, this involves exploring greener routes for both the formation of the Si-C bond and the epoxidation step.
One promising avenue is the use of direct synthesis methods, which aim to create organosilicon compounds from elemental silicon and organic precursors in a more atom-economical way than traditional multi-step syntheses. mdpi.com Research into the direct synthesis of organo-silicon epoxides from natural sources of silica, such as rice husks, points towards a more sustainable production pathway for these valuable intermediates. researchgate.net
| Sustainable Approach | Key Principle | Potential Benefit | Relevant Technology |
| Direct Synthesis from Natural Silica | Utilization of renewable resources | Reduced reliance on fossil fuels, lower cost researchgate.net | Green Chemistry, Biomass Valorization researchgate.net |
| Catalytic Epoxidation | Use of H₂O₂ or O₂ as oxidant | Water as the only byproduct, improved atom economy rsc.org | Heterogeneous Catalysis, Homogeneous Catalysis |
| Photocatalytic Synthesis | Visible light as an energy source | Reduced energy consumption, mild reaction conditions researchgate.netrsc.org | Photoredox Catalysis, Organic Electronics shu.edursc.org |
| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, improved process control, scalability uottawa.cayoutube.com | Process Intensification, Microfluidics youtube.comthieme-connect.de |
Advanced Material Development with Tunable Properties
The presence of both a polymerizable epoxide group and a robust siloxane-forming moiety makes this compound a highly attractive building block for the creation of advanced materials with tunable properties. The diphenylsilyl group can impart desirable characteristics such as thermal stability, hydrophobicity, and specific optical or electronic properties to the resulting polymers.
Future research will likely focus on the synthesis of novel organosilicon-epoxy resins and composites. google.comcompositesone.com By carefully controlling the polymerization conditions and the formulation with other monomers and fillers, it is possible to create materials with a wide range of properties, from flexible elastomers to rigid, high-strength composites. tandfonline.com The incorporation of the diphenylsilyl group can enhance the thermal stability and flame retardancy of epoxy resins, making them suitable for demanding applications in aerospace and electronics.
Moreover, the functionalization of polysiloxanes with epoxide groups, as in the case of polymers derived from this compound, opens up a vast landscape for material design. researchgate.net These functional polymers can be further modified through reactions of the epoxide ring to introduce a wide variety of chemical functionalities, leading to materials with tailored surface properties, responsiveness to stimuli, or specific biological activities. The synthesis of well-defined organosilicon polymers with complex architectures, such as block copolymers or hyperbranched polymers, will be a key area of exploration.
| Material Type | Key Feature from this compound | Tunable Property | Potential Application |
| Epoxy-Silicone Resins | High thermal stability from diphenylsilyl group | Mechanical strength, thermal resistance, flame retardancy google.com | High-performance adhesives, advanced composites compositesone.com |
| Functional Polysiloxanes | Reactive epoxide side-chains | Surface energy, refractive index, biocompatibility | Coatings, membranes, biomedical devices |
| Organosilicon Elastomers | Flexible siloxane backbone | Elasticity, damping properties, gas permeability | Seals, gaskets, soft robotics |
| Hybrid Organic-Inorganic Materials | Covalent integration of organic and inorganic components | Optical transparency, dielectric constant, barrier properties | Microelectronics, protective coatings |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl(oxiran-2-yl)diphenylsilane, and how can reaction conditions be optimized for yield?
- Methodological Answer : A representative synthesis involves reacting epoxide precursors with silylating agents under controlled conditions. For example, tert-butyl(4-(oxiran-2-yl)butoxy)diphenylsilane was synthesized using camphorsulfonic acid (CSA) as a catalyst in CH₂Cl₂ at 0°C, followed by gradual warming to room temperature. Key parameters include catalyst loading (e.g., 10 mol% CSA), reaction duration (43 hours), and purification via column chromatography with a 10% ethyl acetate/hexane gradient . Yield optimization requires careful monitoring via TLC and stoichiometric control of reagents.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H NMR : Focus on epoxide protons (δ 2.46–2.93 ppm, coupling constants J = 2.5–5.1 Hz) and aromatic protons (δ 7.27 ppm for diphenyl groups) .
- ¹³C NMR : Peaks at δ 47.0–55.2 ppm (epoxide carbons) and δ 129.2–130.7 ppm (aromatic carbons) confirm the core structure .
- IR : Bands near 1258 cm⁻¹ (C-O-Si) and 755 cm⁻¹ (C-Si) are diagnostic .
Q. What purification methods are most suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography with gradients of ethyl acetate in hexane (e.g., 10% ethyl acetate) effectively separates the product from byproducts. Centrifugal partitioning chromatography may also be used for polar derivatives. Confirmation of purity requires consistent NMR integration and mass spectrometry .
Advanced Research Questions
Q. How can researchers address contradictions in NMR data when assigning stereochemistry in this compound derivatives?
- Methodological Answer : Contradictions arise from overlapping signals or dynamic epoxide ring conformations. Use ¹H-¹H COSY and NOESY to resolve spatial interactions. For unambiguous assignments, single-crystal X-ray diffraction (refined via SHELXL) provides definitive stereochemical data. Computational modeling (DFT) can predict NMR shifts for comparison .
Q. What strategies are recommended for resolving synthetic challenges related to the stability of the epoxide ring under acidic or basic conditions?
- Methodological Answer : The epoxide ring is prone to nucleophilic attack. Strategies include:
- Protecting groups : Use PMB (para-methoxybenzyl) to shield reactive sites during synthesis .
- pH control : Avoid strong acids/bases; CSA (weak acid) minimizes ring-opening .
- Low-temperature reactions : Conduct reactions at 0°C to stabilize the epoxide .
Q. How does the steric bulk of the diphenylsilyl group influence reaction pathways in cross-coupling reactions?
- Methodological Answer : The diphenylsilyl group hinders nucleophilic attack at the silicon center, directing reactivity toward the epoxide. Steric effects reduce regioselectivity in ring-opening reactions. Compare with less bulky analogs (e.g., methyl substituents) to quantify steric contributions using Hammett parameters or computational steric maps .
Q. What computational approaches can predict the reactivity of this compound in nucleophilic ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity (e.g., attack at the less substituted epoxide carbon). Molecular dynamics simulations model solvent effects, while NIST thermochemical data validate stability under varied conditions .
Q. How can researchers resolve discrepancies between theoretical and experimental yields in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
